N-benzyl-5-bromo-1-benzothiophene-2-carboxamide
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Overview
Description
N-benzyl-5-bromo-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C16H12BrNOS. It is a derivative of benzothiophene, a sulfur-containing heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5-bromo-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown biological activity, including potential anti-tumor, antibacterial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
N-benzyl-5-bromo-1-benzothiophene-2-carboxamide is similar to other benzothiophene derivatives, such as benzofuran and indole derivatives. its unique structural features, including the presence of the bromo and benzyl groups, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Benzofuran derivatives
Indole derivatives
Other benzothiophene derivatives
Properties
IUPAC Name |
N-benzyl-5-bromo-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS/c17-13-6-7-14-12(8-13)9-15(20-14)16(19)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAZPWBKMGLIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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